molecular formula C13H16F3NO B8499973 4-Methyl-4-(2-trifluoromethylphenoxy)piperidine

4-Methyl-4-(2-trifluoromethylphenoxy)piperidine

Cat. No.: B8499973
M. Wt: 259.27 g/mol
InChI Key: NGTVKFISBDEIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-4-(2-trifluoromethylphenoxy)piperidine is a useful research compound. Its molecular formula is C13H16F3NO and its molecular weight is 259.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

4-methyl-4-[2-(trifluoromethyl)phenoxy]piperidine

InChI

InChI=1S/C13H16F3NO/c1-12(6-8-17-9-7-12)18-11-5-3-2-4-10(11)13(14,15)16/h2-5,17H,6-9H2,1H3

InChI Key

NGTVKFISBDEIEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)OC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-methyl-4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester (0.025 g, 0.070 mmol) in dichloromethane (5 mL) was added trifluoroacetic acid (1 mL). The resulting mixture was stirred at ambient temperature for 24 hours and then quenched with saturated aqueous solution of Na2CO3 (5 mL). The organic phase was washed with water (10 mL), saturated NaCl (10 mL), dried over MgSO4 and then concentrated in vacuo. The crude title compound was obtained and used without further purification.
Name
4-methyl-4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.025 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester (0.500 g, 2.32 mmol) in toluene (10 mL) was added 2-hydroxybenzotrifluoride (0.414 g, 2.56 mmol), triphenylphosphine (0.682 g, 2.555 mmol) and diethyl azocarboxylate (0.5 mL, 2.56 mmol). The resulting mixture was stirred at reflux for 18 hours. Toluene was removed in vacuo and the obtained crude product was purified by column chromatography to yield the desired product, 4-methyl-4-(2-trifluoromethyl-phenoxy)piperidine-1-carboxylic acid tert-butyl ester, in 5% yield (0.025 g). 1H NMR (300 MHz, CDCl3) δ 7.57-7.54 (m, 1H), 7.41-7.36 (m, 1H), 7.09 (d, J=7.9 Hz, 1H), 7.02-6.97 (m, 1H), 3.81-3.76 (m, 2H), 3.28 (t, J=11.9 Hz, 2H), 2.15-2.11 (m, 2H), 1.67-1.58 (m, 2H), 1.44 (s, 9H), 1.39 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.414 g
Type
reactant
Reaction Step One
Quantity
0.682 g
Type
reactant
Reaction Step One
Name
diethyl azocarboxylate
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CC(C)(C)OC(=O)N1CCC(C)(Oc2ccccc2C(F)(F)F)CC1
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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